

Core Principles and Mechanism of Action

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Compound Focus: **TMI-1**

Cat. No.: S545482

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TMI-1 was initially developed as a dual inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis [1]. Its repositioning for oncology revealed a tumor-selective cytotoxic action that triggers programmed cell death in cancer cells while sparing normal cells [1].

The primary mechanism involves the induction of **caspase-dependent apoptosis** via both intrinsic and extrinsic pathways [1] [2]. Treatment with **TMI-1** activates key executioner caspases (Caspase-3 and Caspase-7) and initiator caspases (Caspase-8 and Caspase-9), leading to cancer cell death [3]. The compound also increases intracellular levels of reactive oxygen species (ROS), contributing to cell death initiation [3].

Quantitative Profiling of TMI-1

The tables below summarize key quantitative data from scientific studies on **TMI-1**'s activity [1] [2].

Table 1: In Vitro Enzyme Inhibition Profile of TMI-1

Target Enzyme	IC ₅₀ (nM)	Experimental Context
TACE (ADAM17)	8.4 - 8.8 nM	Human TACE expressed in CHO cells
MMP-13	3 nM	In vitro enzyme assay
MMP-2	4.7 nM	In vitro enzyme assay
MMP-9	12 nM	In vitro enzyme assay

Target Enzyme	IC ₅₀ (nM)	Experimental Context
MMP-1	6.6 nM	In vitro enzyme assay
MMP-7	26 nM	In vitro enzyme assay
MMP-14	26 nM	In vitro enzyme assay
ADAM-TS-4	100 nM	In vitro enzyme assay

Table 2: Cellular and In Vivo Efficacy of TMI-1

Model Type	Measured Effect / IC ₅₀ / ED ₅₀	Outcome
Cellular (Human Whole Blood)	TNF- α secretion inhibition (IC ₅₀ = 300 nM)	Suppression of inflammatory cytokine [2]
Cellular (Breast Cancer lines)	Proliferation inhibition (ED ₅₀ = 0.6 - 12.5 μ M)	Selective cytotoxicity across 34/40 tumor cell lines [1]
In Vivo (MMTV-ERBB2/neu mice)	Tumor growth (100 mg/kg/day, oral)	Inhibited tumor occurrence and development; induced apoptosis [1]
In Vivo (Arthritis mouse model)	Disease severity (50 mg/kg, twice daily, oral)	Reduced disease severity in therapeutic and preventive models [2]

Key Experimental Protocols

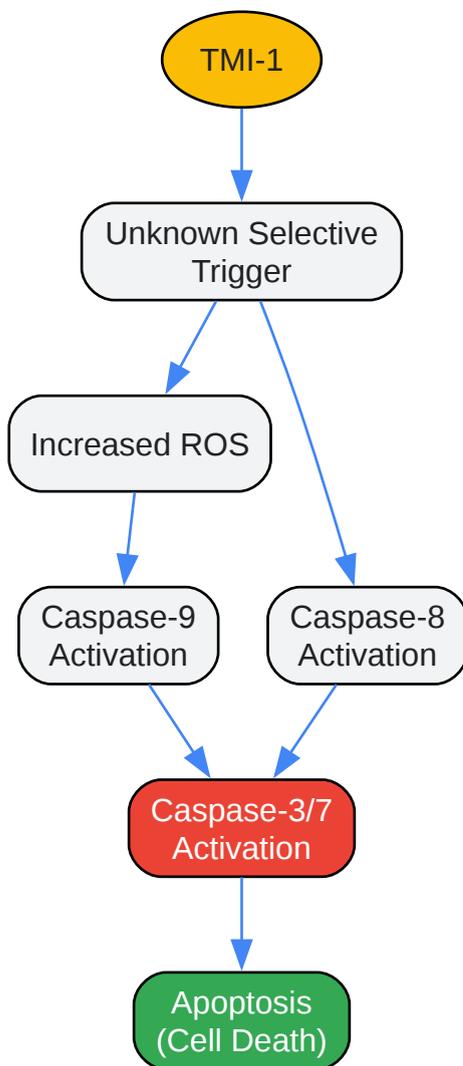
To evaluate **TMI-1**'s anti-cancer properties, researchers used several standard assays [1] [2]:

- **Cell Cytotoxicity/Proliferation Assay:** Cells are treated with a range of **TMI-1** concentrations for 5 days. Cell viability is measured using methods like MTS assay to calculate ED₅₀ values [3].
- **Apoptosis Analysis by Flow Cytometry:** After 48 hours of **TMI-1** treatment, cells are stained with Annexin V and 7-AAD. The percentage of cells in early and late apoptosis is quantified using flow cytometry [3].

- **Caspase Activity Assay:** Caspase-3/7 activity is measured using luminescent substrates. **TMI-1** treatment increases luminescence, indicating caspase activation [3].
- **Cell Cycle Analysis:** Following 48 hours of treatment, cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases [3].
- **In Vivo Efficacy Studies:** Transgenic mice prone to developing breast tumors are treated orally with **TMI-1**. Tumor volume, occurrence, and apoptosis markers in tumor tissue are monitored over time [1].

TMI-1 Induced Apoptotic Signaling Pathway

The following diagram illustrates the cascade of events triggered by **TMI-1** in cancer cells, as identified in the studies [1] [2].

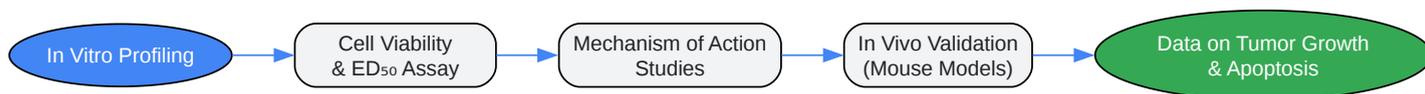


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TMI-1 induces apoptosis via caspase activation and ROS generation.

Experimental Workflow for Evaluating TMI-1

This flowchart outlines a consolidated experimental workflow from cellular studies to in vivo validation [1] [2].



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Workflow for evaluating TMI-1 efficacy from cells to animal models.

Future Research and Conclusion

TMI-1 represents a promising repositioned drug candidate with a unique profile of **tumor-selective cytotoxicity** and broad efficacy across multiple cancer cell lines [1]. Its ability to induce caspase-dependent apoptosis and synergize with standard chemotherapies like docetaxel and doxorubicin enhances its potential utility in oncology [1].

Key research needs for clinical translation include:

- **Elucidating the precise molecular target** responsible for its selective cancer cell killing.
- Further investigation into its **efficacy against cancer stem cells**.
- Conducting **comprehensive toxicology and pharmacokinetic studies** to define a safe dosing window in humans.

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References

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